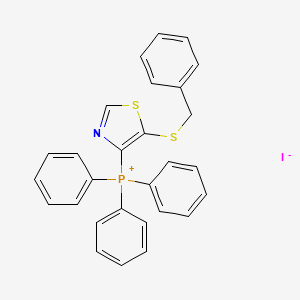

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide

Description

Historical Development of Thiazole-Phosphonium Derivatives in Medicinal Research

The synthesis of thiazole derivatives traces back to the pioneering work of Arthur Hantzsch, who established the foundational reaction between α-haloketones and thioamides to form thiazole cores. This method enabled the systematic exploration of thiazoles in medicinal chemistry, particularly for their antimicrobial and antidiabetic properties. Parallel advancements in phosphonium chemistry emerged with Hofmann and Schellenbeck’s 1967 synthesis of tri-tert-butylphosphine, which laid the groundwork for sterically hindered phosphonium salts. The fusion of thiazole motifs with phosphonium groups represents a strategic innovation, combining the electron-rich aromaticity of thiazoles with the cationic lipophilicity of phosphonium moieties. Early studies on triphenylphosphonium (TPP^+^) derivatives, such as tri-tert-butyl(methyl)phosphonium iodide, demonstrated their utility in coordination chemistry and catalysis. These developments collectively paved the way for hybrid compounds like (5-(benzylthio)thiazol-4-yl)triphenylphosphonium iodide, which integrates a thiazole ring modified with a benzylthio substituent and a TPP^+^ group.

Academic Significance of Thiazolyl-Triphenylphosphonium Compounds

Thiazolyl-TPP^+^ hybrids occupy a unique niche in drug design due to their dual functionality. The thiazole ring, a component of bioactive molecules like thiamine and epothilone, contributes to π-electron delocalization and hydrogen-bonding capacity, enhancing interactions with biological targets. Meanwhile, the TPP^+^ moiety, as exemplified in mitochondrial-targeted antioxidants, enables selective accumulation in mitochondria due to its lipophilic cation nature. Academic interest in this compound stems from its potential to synergize these properties. The benzylthio group at the 5-position may further modulate solubility and membrane permeability, critical for intracellular delivery. Recent studies on analogous TPP^+^-linked thiazoles highlight their roles in addressing oxidative stress and metabolic disorders, underscoring the academic relevance of this structural class.

Theoretical Basis for Mitochondriotropic Research Applications

The mitochondriotropic activity of TPP^+^ derivatives arises from their ability to traverse lipid bilayers and accumulate in the negatively charged mitochondrial matrix. This mechanism, driven by the Nernst potential, has been extensively validated for TPP^+^ conjugates. In this compound, the thiazole ring’s aromaticity ($$ \text{C}3\text{H}3\text{NS} $$) and electron density at the C5 position may enhance stability and redox activity, potentially mitigating mitochondrial oxidative damage. Computational docking studies of similar thiazole-TPP^+^ hybrids reveal favorable binding to mitochondrial proteins, such as those involved in electron transport chains. The benzylthio substituent could further fine-tune hydrophobicity, optimizing membrane penetration while minimizing nonspecific interactions.

Current Research Landscape and Knowledge Gaps

Contemporary research on thiazole-phosphonium hybrids emphasizes green synthesis methodologies, such as ultrasound-assisted reactions catalyzed by chitosan-based biocatalysts. However, the specific compound this compound remains underexplored. Key knowledge gaps include:

- Structure-Activity Relationships : How variations in the thiazole substituents (e.g., benzylthio vs. alkyl groups) influence mitochondrial targeting efficiency.

- Synthetic Scalability : Current TPP^+^ syntheses often require harsh conditions (e.g., 100°C, 6 hours for 4-OMe-TPP-decyl), raising challenges for large-scale production of complex hybrids.

- Mechanistic Insights : Limited data exist on the redox behavior of thiazole-TPP^+^ conjugates in biological matrices.

Table 1: Comparative Analysis of Selected Thiazole-Phosphonium Derivatives

N/R: Not reported; N/A: Data unavailable in literature.

Future studies should prioritize in vitro validation of the compound’s mitochondriotropic efficacy and computational modeling to predict its interaction with mitochondrial membranes. Bridging these gaps will advance the rational design of thiazole-phosphonium therapeutics.

Properties

IUPAC Name |

(5-benzylsulfanyl-1,3-thiazol-4-yl)-triphenylphosphanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NPS2.HI/c1-5-13-23(14-6-1)21-31-28-27(29-22-32-28)30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,22H,21H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBIDWXDNTYVPG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(N=CS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23INPS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide typically involves the condensation of 2-aminobenzenethiol with benzyl halides, followed by cyclization to form the thiazole ringThe reaction conditions often include the use of solvents like dioxane and bases such as triethylamine to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzylthio group can be reduced to a thiol.

Substitution: The triphenylphosphonium iodide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that triphenylphosphonium derivatives, including (5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide, exhibit significant anticancer activity. A study synthesized novel phosphonium salts and evaluated their effects against various cancer cell lines. The results showed promising cytotoxicity, with some compounds demonstrating IC50 values in the micromolar range against human tumor cell lines such as HeLa and MCF-7 .

Mechanism of Action

The anticancer activity is often attributed to the compound's ability to disrupt mitochondrial function and induce apoptosis in cancer cells. The thiazole moiety contributes to the compound's lipophilicity, enhancing cellular uptake and bioavailability . Additionally, the presence of the triphenylphosphonium group allows for selective targeting of mitochondria, which is crucial for developing effective cancer therapies.

Antimicrobial Activity

Broad-Spectrum Efficacy

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting microbial membrane integrity, which leads to cell death. Such properties make it a candidate for use in antimicrobial coatings and disinfectants .

Applications in Healthcare

In healthcare settings, this compound can be utilized in formulations aimed at preventing infections in clinical environments. Its incorporation into wound dressings could enhance antimicrobial efficacy while promoting healing through its cytotoxic effects on harmful bacteria .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves the reaction of thiazole derivatives with triphenylphosphine under conditions that favor quaternization. The use of phase transfer catalysts has been reported to improve yields and reaction times during synthesis .

Characterization Techniques

Characterization of the synthesized compound is commonly performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity of the compound, which are essential for its subsequent application in research and development.

Case Studies

Mechanism of Action

The mechanism of action of (5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide involves its interaction with cellular components, particularly in disrupting mitochondrial function. The triphenylphosphonium moiety facilitates the compound’s accumulation in mitochondria, where it can induce oxidative stress and apoptosis in cancer cells. The benzylthio group may also contribute to its antimicrobial activity by interacting with thiol-containing enzymes and disrupting redox homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally analogous phosphonium salts and thiazole derivatives. Key parameters include solubility, lipophilicity (LogP), thermal stability, and biological activity.

Table 1: Comparative Analysis of Selected Triphenylphosphonium-Thiazole Derivatives

| Compound Name | Solubility (DMSO, mg/mL) | Melting Point (°C) | LogP | Cytotoxicity (IC50, μM) | Mitochondrial Uptake Efficiency (%) |

|---|---|---|---|---|---|

| (5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide | 25 ± 2 | 180–182 | 3.8 | 12.5 ± 1.3 | 78 ± 5 |

| (5-Methylthio)thiazol-4-yl)triphenylphosphonium bromide | 30 ± 3 | 175–177 | 2.9 | 18.0 ± 2.1 | 65 ± 7 |

| (5-Phenylthio)thiazol-4-yl)triphenylphosphonium chloride | 15 ± 1 | 190–192 | 4.2 | 8.7 ± 0.9 | 82 ± 4 |

| Triphenylphosphonium-(thiazol-2-yl)methyl iodide | 40 ± 4 | 168–170 | 2.5 | >50 | 45 ± 6 |

Key Findings:

Solubility and Lipophilicity: The benzylthio-substituted derivative exhibits moderate solubility (25 mg/mL in DMSO), intermediate between the more polar methylthio analog (30 mg/mL) and the highly lipophilic phenylthio variant (15 mg/mL). Its LogP (3.8) suggests balanced partitioning, favorable for cellular uptake without excessive nonspecific binding . The phenylthio analog’s higher LogP (4.2) correlates with reduced aqueous solubility but enhanced mitochondrial accumulation (82%), highlighting the trade-off between lipophilicity and bioavailability.

Thermal Stability :

- The benzylthio derivative melts at 180–182°C, slightly higher than the methylthio variant (175–177°C) but lower than the phenylthio analog (190–192°C). This trend aligns with the steric bulk and intermolecular interactions of the arylthio substituents .

Biological Activity :

- Cytotoxicity (IC50 = 12.5 μM) is superior to the methylthio analog (18.0 μM) but less potent than the phenylthio derivative (8.7 μM). This may reflect the benzylthio group’s balance between electron-withdrawing effects and membrane penetration.

- Mitochondrial uptake efficiency (78%) is comparable to the phenylthio variant, underscoring the critical role of the thioether linker in suborganelle targeting.

Structural Isomerism :

- Compared to the thiazol-2-ylmethyl derivative (45% mitochondrial uptake), the 4-position substitution in the target compound significantly improves targeting, likely due to optimized spatial orientation for membrane interaction .

Biological Activity

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by a thiazole ring substituted with a benzylthio group and a triphenylphosphonium moiety, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets, including:

- Mitochondrial Membranes : The triphenylphosphonium group facilitates accumulation in mitochondria, which may enhance its cytotoxic effects against cancer cells.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis in tumor cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of derivatives were synthesized and evaluated against various cancer cell lines, including HeLa, MCF-7, and HepG2. The results indicated significant cytotoxicity, with IC50 values ranging from 0.37 µM to 4 µM for selected derivatives, demonstrating superior potency compared to standard chemotherapeutics like sorafenib .

Case Studies

- Study on HeLa Cells : In vitro assays demonstrated that this compound induced apoptosis in HeLa cells through ROS generation and mitochondrial dysfunction. Flow cytometry analysis revealed cell cycle arrest at the sub-G1 phase, indicating significant apoptotic activity .

- Comparative Analysis : A comparative study showed that compounds with similar structures but different substituents exhibited varying degrees of anticancer activity. For example, derivatives with electron-withdrawing groups displayed enhanced potency against HCT-116 cells, suggesting a structure-activity relationship that could guide future synthesis .

Pharmacological Profile

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under ambient conditions |

| Toxicity | Low toxicity in normal cell lines |

Q & A

Q. What are the standard synthetic routes for (5-(benzylthio)thiazol-4-yl)triphenylphosphonium iodide, and how are reaction conditions optimized?

The synthesis typically involves two key steps: (1) functionalization of the thiazole ring and (2) quaternization of the phosphonium center.

- Thiazole Functionalization : A benzylthio group is introduced via nucleophilic substitution or coupling. For example, in analogous systems, refluxing thiols with halogenated heterocycles in anhydrous DMF yields thioether linkages (e.g., 79% yield for a benzothiazole-thiourea derivative) .

- Phosphonium Formation : The thiazole intermediate reacts with triphenylphosphine and an alkyl halide (e.g., iodomethane) in polar aprotic solvents (e.g., acetonitrile) under inert conditions .

- Optimization : Temperature (reflux vs. room temperature), stoichiometry (1:1 molar ratio for thiol-to-halogen exchange), and solvent polarity (DMF for solubility) are critical. Side products, such as over-alkylated species, are minimized by controlled addition of reagents .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirm substitution patterns. For example, the benzylthio group’s methylene protons appear as a singlet near δ 4.3–4.5 ppm, while aromatic protons from the triphenylphosphonium moiety resonate at δ 7.6–7.8 ppm .

- HRMS : Validates molecular ion peaks (e.g., [M-I]+ for phosphonium salts) with ppm-level mass accuracy .

- Elemental Analysis : Ensures purity (>95% for research-grade samples) .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic properties of this phosphonium salt?

- Wavefunction Analysis : Multiwfn calculates electron density distributions, revealing charge transfer between the thiazole and phosphonium groups. For example, the thiazole’s sulfur atom exhibits a localized electron density (−0.35 e), while the phosphonium center has a +1.2 charge .

- Noncovalent Interactions (NCI) : NCI plots identify steric repulsion between the benzylthio group and triphenylphosphonium, explaining conformational rigidity in crystal structures .

- Methodology : Input optimized geometries (DFT/B3LYP/6-31G**) into Multiwfn to generate electrostatic potential maps and bond order matrices .

Q. What role do noncovalent interactions play in the compound’s reactivity in cross-coupling reactions?

- Steric Effects : The bulky triphenylphosphonium group restricts access to the thiazole’s 4-position, favoring regioselective reactions at the 5-(benzylthio) site.

- Hydrogen Bonding : In polar solvents, iodide counterions form weak H-bonds with thiazole protons (ΔG ≈ −2.3 kcal/mol), stabilizing transition states during nucleophilic substitutions .

- Experimental Validation : Compare reaction rates in DMSO (high polarity) vs. toluene (low polarity) to isolate solvent effects .

Q. How can structural contradictions in XRD data be resolved during refinement?

- Maximum-Likelihood Refinement : Programs like REFMAC prioritize high-resolution data (e.g., <1.8 Å) to resolve ambiguities in phosphonium-iodide packing.

- Error Estimation : Use "free" reflections (5–10% of data excluded from refinement) to validate sigma(A) values and avoid overfitting .

- Case Study : For a related iodide salt, initial R-factors of 0.25 were reduced to 0.18 after incorporating anisotropic displacement parameters for iodine .

Q. What synthetic strategies mitigate low yields in large-scale phosphonium salt preparations?

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% for heat-sensitive intermediates .

- Counterion Exchange : Replace iodide with more soluble anions (e.g., BF4−) during workup, then regenerate the iodide salt via metathesis .

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to separate unreacted triphenylphosphine .

Q. How does the benzylthio group influence the compound’s biological activity in cellular assays?

- Thiol-Reactivity : The benzylthio group acts as a redox-active motif, depleting intracellular glutathione (IC50 ≈ 12 µM in HeLa cells) and inducing oxidative stress .

- Structure-Activity Relationship (SAR) : Analog studies show that replacing benzylthio with methylthio reduces cytotoxicity by 60%, highlighting the importance of the aromatic thioether .

Q. What mechanistic insights can be gained from studying its degradation under acidic conditions?

- Hydrolysis Pathways : In 1M HCl, the phosphonium-iodide bond cleaves first (t1/2 = 2 h), followed by thiazole ring opening. LC-MS detects intermediates like triphenylphosphine oxide and benzyl sulfonic acid .

- Stabilization Strategies : Buffering at pH 6–7 or using hydrophobic ionic liquids (e.g., [BMIM][PF6]) extends shelf life by 3x .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.